

A Technical Guide to the Spectroscopic Profile of 4-(Hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Hydroxymethyl)picolinonitrile

Cat. No.: B3029598

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **4-(Hydroxymethyl)picolinonitrile**, a valuable building block in medicinal chemistry and materials science. Understanding its unique spectral signature is crucial for researchers in synthesis, process development, and quality control. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols.

Introduction to 4-(Hydroxymethyl)picolinonitrile

4-(Hydroxymethyl)picolinonitrile, with the CAS Number 71935-32-5, is a bifunctional pyridine derivative. Its structure incorporates a nitrile group and a hydroxymethyl group on the pyridine ring, making it a versatile intermediate for creating more complex molecular architectures. Accurate and comprehensive characterization of this compound is the bedrock of its reliable use in research and development. This guide serves as an authoritative reference for its spectroscopic properties.

Molecular Structure and Properties:

Property	Value	Source
Chemical Formula	$C_7H_6N_2O$	[1]
Molecular Weight	134.14 g/mol	
CAS Number	71935-32-5	
Appearance	White to off-white solid	
Melting Point	111-112 °C	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **4-(Hydroxymethyl)picolinonitrile**, both 1H and ^{13}C NMR provide a complete picture of its proton and carbon framework.

1H NMR Spectroscopy

The 1H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

1H NMR Data Summary (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.7	Doublet	1H	H6
~7.8	Doublet	1H	H5
~7.6	Singlet	1H	H3
~5.5	Singlet	1H	-OH
~4.8	Singlet	2H	-CH ₂ -

Interpretation:

The downfield chemical shifts of the aromatic protons are characteristic of a pyridine ring. The distinct signals for the hydroxymethyl group's methylene (-CH₂) and hydroxyl (-OH) protons are also clearly identifiable. The hydroxyl proton's chemical shift can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

¹³C NMR Data Summary (Predicted)

Chemical Shift (δ) ppm	Assignment
~160	C4
~150	C6
~133	C2
~125	C5
~122	C3
~117	-CN
~62	-CH ₂ -

Interpretation:

The chemical shifts of the pyridine ring carbons are in the expected aromatic region. The carbon of the nitrile group (-CN) appears in a characteristic downfield region. The upfield signal corresponds to the carbon of the hydroxymethyl group (-CH₂-).

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired NMR data.

- Sample Preparation:
 - Weigh approximately 10-20 mg of **4-(Hydroxymethyl)picolinonitrile**.

- Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

- ^1H NMR Acquisition:
 - Use a standard 400 MHz (or higher) spectrometer.
 - Acquire the spectrum using a standard pulse program.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-32.
- ^{13}C NMR Acquisition:
 - Use a standard 100 MHz (or higher) spectrometer.
 - Acquire the spectrum using a proton-decoupled pulse program.
 - Typical spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of **4-(Hydroxymethyl)picolinonitrile** displays characteristic absorption bands for its key functional moieties.

IR Data Summary

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad, Strong	O-H stretch (alcohol)
~3100-3000	Medium	C-H stretch (aromatic)
~2900	Medium	C-H stretch (aliphatic)
~2230	Medium, Sharp	C≡N stretch (nitrile)
~1600, ~1480	Medium	C=C and C=N stretch (pyridine ring)
~1050	Strong	C-O stretch (primary alcohol)

Interpretation:

The broad absorption in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening resulting from hydrogen bonding. The sharp peak around 2230 cm⁻¹ is characteristic of a nitrile group. The various C-H, C=C, C=N, and C-O stretches confirm the presence of the aromatic ring and the primary alcohol functionality.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid samples.

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
- Sample Application:
 - Place a small amount of solid **4-(Hydroxymethyl)picolinonitrile** onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact.

- Data Acquisition:
 - Collect the spectrum over a range of 4000-400 cm^{-1} .
 - A resolution of 4 cm^{-1} is typically sufficient.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis:
 - The resulting spectrum should be analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

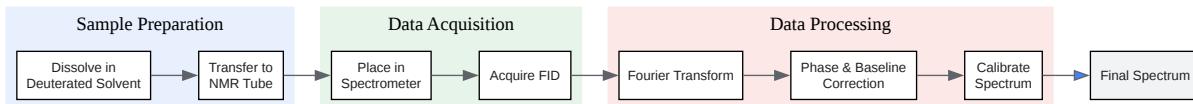
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Mass Spectrometry Data Summary (Electron Ionization - EI)

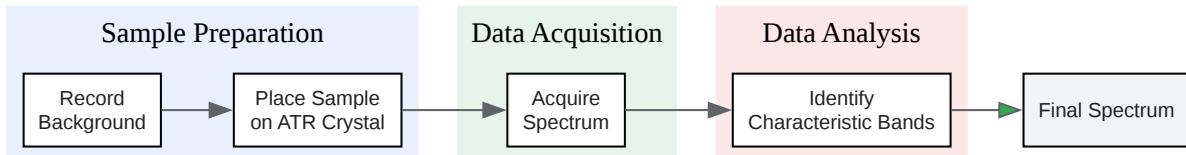
m/z	Interpretation
134	Molecular ion $[\text{M}]^+$
116	$[\text{M} - \text{H}_2\text{O}]^+$
105	$[\text{M} - \text{CHO}]^+$
78	Pyridine fragment

Interpretation:

The molecular ion peak at m/z 134 confirms the molecular weight of **4-(Hydroxymethyl)picolinonitrile**. Common fragmentation patterns for this molecule under EI conditions include the loss of water (H_2O) from the hydroxymethyl group to give a fragment at m/z 116, and the loss of a formyl radical (CHO) to yield a fragment at m/z 105. The presence of a peak at m/z 78 is indicative of the pyridine ring fragment.


Experimental Protocol for Mass Spectrometry (EI-GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile compounds.


- Sample Preparation:
 - Prepare a dilute solution of **4-(Hydroxymethyl)picolinonitrile** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.
- MS Detection (EI):
 - The eluent from the GC is directed into the ion source of the mass spectrometer.
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range of m/z 40-400.
- Data Analysis:
 - Identify the peak corresponding to **4-(Hydroxymethyl)picolinonitrile** in the total ion chromatogram.
 - Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for each spectroscopic technique.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopy (ATR).

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry (EI-GC/MS).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of **4-(Hydroxymethyl)picolinonitrile**. The combination of NMR, IR, and Mass Spectrometry confirms the structure and provides the necessary analytical details for researchers working with this compound. Adherence to the outlined experimental protocols will

ensure the generation of high-quality, reproducible data, which is fundamental to scientific integrity and progress in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-(hydroxymethyl)pyridine-2-carbonitrile (C7H6N2O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 4-(Hydroxymethyl)picolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029598#spectroscopic-data-for-4-hydroxymethyl-picolinonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com